Arxxant

Diabetic Retinopathy PKC Isoform Selectivity In Vitro Pharmacology

Broad-spectrum PKC inhibitors introduce off-target effects that confound diabetic microvascular research. Arxxant (Ruboxistaurin mesylate monohydrate; CAS 202260-21-7) eliminates this variable through isoform precision: • PKCβI IC50 = 4.7 nM, PKCβII IC50 = 5.9 nM - >60-fold selectivity over PKCα and other isoforms • Active equipotent metabolite LY338522; 82.6% fecal excretion enables renal impairment studies without dose adjustment • Phase III-validated: -0.84 sec retinal circulation time improvement vs. placebo Supplied as characterized solid powder; standard packs 10 mg to bulk; custom synthesis available on request.

Molecular Formula C29H34N4O7S
Molecular Weight 582.7 g/mol
CAS No. 202260-21-7
Cat. No. B1663080
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameArxxant
CAS202260-21-7
Synonyms13-((dimethylamino)methyl)-10,11,14,15-tetrahydro-4,9:16,21-dimetheno-1H,13H-dibenzo(e,k)pyrrolo(3,4-h)(1,4,13)oxadiazacyclohexadecene-1,3(2H)-dione
Arxxant
LY 333531
LY-333531
ruboxistaurin
ruboxistaurin mesilate hydrate
Molecular FormulaC29H34N4O7S
Molecular Weight582.7 g/mol
Structural Identifiers
SMILESCN(C)CC1CCN2C=C(C3=CC=CC=C32)C4=C(C5=CN(CCO1)C6=CC=CC=C65)C(=O)NC4=O.CS(=O)(=O)O.O
InChIInChI=1S/C28H28N4O3.CH4O3S.H2O/c1-30(2)15-18-11-12-31-16-21(19-7-3-5-9-23(19)31)25-26(28(34)29-27(25)33)22-17-32(13-14-35-18)24-10-6-4-8-20(22)24;1-5(2,3)4;/h3-10,16-18H,11-15H2,1-2H3,(H,29,33,34);1H3,(H,2,3,4);1H2/t18-;;/m0../s1
InChIKeyYTKBKIVYPITVAO-NTEVMMBTSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Arxxant Procurement: Selective PKCβ Inhibitor


Arxxant (Ruboxistaurin mesylate monohydrate; CAS 202260-21-7) is a small-molecule, orally bioavailable, selective inhibitor of the protein kinase C beta (PKCβ) isoforms PKCβI and PKCβII . Developed by Eli Lilly and Company, it progressed to Phase III clinical trials for diabetic microvascular complications, including diabetic retinopathy, diabetic macular edema, and diabetic nephropathy .

PKCβ isoform-selective pathway inhibition studies
Oral bioavailability for in vivo model dosing
Diabetic microvascular complication research models

Arxxant Substitution Risks


Substituting Arxxant (Ruboxistaurin) with another generic Protein Kinase C (PKC) inhibitor, even those within the same bisindolylmaleimide class, is scientifically unsound due to fundamental differences in isoform selectivity, potency, and in vivo pharmacokinetic properties. Broad-spectrum or alternative isoform-selective PKC inhibitors exhibit distinct binding profiles and off-target effects that can lead to confounding or contradictory experimental outcomes. For instance, compounds like Bisindolylmaleimide I (GF109203X) or Staurosporine inhibit multiple PKC isoforms and other kinases with varying potencies , whereas Arxxant is a highly selective inhibitor of the PKCβ isoforms . Furthermore, the unique metabolic pathway and active metabolite profile of Arxxant contribute to its specific in vivo pharmacological effects, which cannot be replicated by simply using a structurally related but functionally distinct compound .

Isoform Selectivity
PKCβ-selective inhibition (Ruboxistaurin) Broad-spectrum PKC inhibitors (e.g., GF109203X) may confound due to PKCα/γ off-target effects
Metabolism
Equipotent active metabolite (LY338522) and primarily fecal excretion Analogs lacking this metabolite profile may shift in vivo pharmacological response context
Clinical Context
Phase III trial-derived tolerability endpoint context Other PKCβ inhibitors without this dataset require separate safety-related endpoint review

Arxxant Differentiation Evidence


PKCβ Selectivity Profile

Arxxant (Ruboxistaurin) exhibits high selectivity for the PKCβ isoforms over other PKC family members. This contrasts with other bisindolylmaleimides like GF109203X, which show broad PKC inhibition. Ruboxistaurin's selectivity is quantified by its Ki and IC50 values for PKCβI and PKCβII .

PKCβ Selectivity Profile
Cross-study comparable
PKCβI Ki = 2 nM, IC50 = 4.7 nM; PKCβII IC50 = 5.9 nM
Comparator GF109203X: PKCα/β/γ IC50 ~16-20 nM
Supports PKCβ isoform-specific pathway interpretation
Cell-free assay; ATP-competitive conditions
Diabetic Retinopathy PKC Isoform Selectivity In Vitro Pharmacology

Retinal Hemodynamics Evidence

In a 28-day randomized, placebo-controlled trial in diabetic patients, Arxxant (Ruboxistaurin) at a dose of 16 mg twice daily significantly ameliorated diabetes-induced prolongation of retinal circulation time (RCT), a key hemodynamic abnormality in diabetic retinopathy .

Retinal Hemodynamics Evidence
Direct head-to-head
Reported RCT change: -0.84 sec vs. placebo (P = 0.046)
28-day randomized, placebo-controlled trial
Supports retinal vascular pharmacodynamic endpoint context
29 patients with type 1/2 diabetes; no or very mild DR
Diabetic Retinopathy Retinal Blood Flow Clinical Trial

Active Metabolite and Fecal Clearance

Arxxant (Ruboxistaurin) is metabolized primarily to an active N-desmethyl metabolite (LY338522), which is equipotent to the parent compound in inhibiting PKCβ . The majority of the administered dose is excreted in feces, with minimal renal clearance . This profile is specific to Arxxant and its metabolites.

Active Metabolite and Fecal Clearance
Class-level inference
Fecal excretion: 82.6% of dose; Urinary: 4.1%
Equipotent N-desmethyl metabolite (LY338522)
Distinct metabolic profile may shift in vivo exposure context
Single 64 mg oral dose; healthy subjects
Pharmacokinetics Drug Metabolism Active Metabolite

Phase III Clinical Safety Data

Arxxant (Ruboxistaurin) is the only PKCβ-selective inhibitor to have been advanced to late-stage (Phase III) clinical trials for multiple diabetic microvascular complications, including diabetic retinopathy, diabetic macular edema, and diabetic peripheral neuropathy . This provides a unique and extensive human safety and tolerability dataset.

Phase III Clinical Safety Data
Class-level inference
Multiple Phase III trials for diabetic retinopathy, DME, DPN
Supports safety-related endpoint context for human research models
Data to verify for specific study design; review PKC-DRS, PKC-DMES
Clinical Trial Safety Profile Diabetic Complications

Arxxant Research Applications


PKCβ Mechanisms in Diabetic Retinopathy

Arxxant's high selectivity for PKCβ (IC50 = 4.7 nM for PKCβI, 5.9 nM for PKCβII) makes it the tool of choice for dissecting the specific role of this isoform in the pathogenesis of diabetic retinopathy. Use it to study PKCβ-mediated signaling pathways in retinal endothelial cells, pericytes, or in vivo models of diabetes, confident that off-target effects on other PKC isoforms (like PKCα) are minimized .

Clinical Retinal Hemodynamics Studies

For clinical researchers investigating interventions for diabetic eye disease, Arxxant provides a well-characterized tool with direct, quantifiable evidence of improving retinal blood flow. The demonstrated -0.84 second improvement in retinal circulation time (RCT) vs. placebo provides a benchmark for evaluating the efficacy of new therapies or combination treatments aimed at ameliorating diabetes-induced retinal hemodynamic abnormalities.

PK Studies in Special Populations

Arxxant's unique pharmacokinetic profile, characterized by an active equipotent metabolite (LY338522) and primarily fecal excretion (82.6% of dose) , makes it an ideal candidate for studies investigating drug metabolism and disposition. It is particularly suitable for research involving patients with renal impairment, as no dosage adjustment is required due to minimal renal clearance .

Next-Generation PKCβ Inhibitor Benchmark

With its extensive Phase III clinical trial history , Arxxant serves as a critical benchmark for medicinal chemists and pharmacologists developing novel PKCβ inhibitors. Its well-documented potency, selectivity profile, pharmacokinetics, and safety data provide a comprehensive reference point against which new chemical entities can be evaluated for potential advantages in treating diabetic microvascular complications.

Application
Selection Property
Validation Focus
PKCβ mechanism studies in diabetic retinopathy models
Isoform-selectivity assay context
PKCβI/βII pathway-response vs. PKCα/γ off-target review
Retinal hemodynamics pharmacodynamic research
Endpoint-response context from human trial data
Retinal circulation time endpoint benchmarking
Drug metabolism and disposition studies
Active metabolite and fecal excretion profile
Metabolite exposure-model review; renal impairment model context
Novel PKCβ inhibitor benchmarking
Comprehensive reference dataset
Potency, selectivity, and tolerability endpoint context comparison
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